Dimethylvinphos

Catalog No.
S6880726
CAS No.
67628-93-7
M.F
C10H10Cl3O4P
M. Wt
331.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylvinphos

CAS Number

67628-93-7

Product Name

Dimethylvinphos

IUPAC Name

[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate

Molecular Formula

C10H10Cl3O4P

Molecular Weight

331.5 g/mol

InChI

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6-

InChI Key

QSGNQELHULIMSJ-POHAHGRESA-N

SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl

solubility

3.92e-04 M

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl

Isomeric SMILES

COP(=O)(OC)O/C(=C\Cl)/C1=C(C=C(C=C1)Cl)Cl

Dimethylvinphos (CAS 67628-93-7) is a specialized organophosphate compound characterized by its dimethyl phosphate ester and 2-chloro-1-(2,4-dichlorophenyl)ethenyl core. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical reference standard for multi-residue pesticide screening and as a specific substrate for mammalian metabolism studies. Unlike its close analogs, the specific methylation and chlorination pattern of Dimethylvinphos dictates its distinct exact mass, chromatographic volatility, and susceptibility to cytosolic glutathione S-methyl transferase . Buyers must prioritize this exact compound when validating regulatory compliance methods (such as QuEChERS LC-MS/MS) or when establishing precise baseline models for the environmental degradation of di-chlorinated vinyl phosphates [1].

Procurement Fit

Target mechanism Acetylcholinesterase (AChE) inhibition; neurotoxic action on target pests
Active isomer >95% (Z)-isomer composition; (E)-isomer significantly less active
Aqueous stability Hydrolysis DT50 40 days at pH 7, 25°C; moderate persistence in neutral water

Substituting Dimethylvinphos with closely related in-class alternatives, such as Chlorfenvinphos (the diethyl ester) or Tetrachlorvinphos (the 2,4,5-trichlorophenyl analog), critically compromises both analytical accuracy and metabolic modeling. In mass spectrometry, the structural differences yield distinct precursor ions and fragmentation patterns, making cross-calibration impossible and leading to false negatives in compliance testing [1]. Furthermore, in toxicological assays, the ethyl groups of Chlorfenvinphos undergo de-ethylation, whereas Dimethylvinphos is rapidly demethylated via specific cytosolic enzymes. This divergence in primary alkyl cleavage pathways means that substituting these compounds in hepatic enzyme assays or species-specific toxicity models will yield completely non-transferable kinetic data [2].

Substitution Risk

Substitution pattern 2,4-dichloro substitution differentiates dimethylvinphos from tetrachlorvinphos and chlorfenvinphos, altering insecticidal potency and metabolic fate.
Isomer composition >95% (Z)-isomer required for activity; generic substitution with lower (Z) content or racemic material may reduce efficacy.
Cross-resistance Reported resistance profiles differ from cyanofenphos, prothiofos, and isoxathion; direct substitution without resistance review may lead to control failure.

High-Resolution LC-MS/MS Exact Mass Differentiation

In high-resolution LC-MS/MS pesticide screening, Dimethylvinphos exhibits a distinct exact mass ([M+H]+ = 330.9455) compared to its diethyl analog, Chlorfenvinphos ([M+H]+ = 358.9768) [1]. This ~28 Da mass shift, coupled with specific MRM transitions (e.g., 331.0 -> 127.0), prevents cross-calibration between the two compounds [2].

Evidence DimensionPrecursor Ion Exact Mass ([M+H]+)
Target Compound Data330.9455 Da
Comparator Or BaselineChlorfenvinphos (358.9768 Da)
Quantified Difference~28 Da mass shift
ConditionsHigh-resolution LC-MS/MS (e.g., Q-TOF or Orbitrap) in positive ionization mode

Procurement of the exact standard is mandatory for regulatory compliance in multi-residue pesticide screening, as analog substitution leads to false negatives and quantification errors.

Potency vs. tetrachlorvinphos
Head-to-head
LC50 2.0 ppm vs 6.2 ppm
3.1-fold lower LC50; rice leaf roller 1st instar, leaf dipping
Supports application-rate evaluation and resistance management review.
48 h exposure; Cnaphalocrocis medinalis

Enzymatic Demethylation Kinetics in Hepatic Models

Dimethylvinphos is specifically metabolized via rapid demethylation mediated by cytosolic glutathione S-methyl transferase, yielding 2,4-dichlorophenacyl chloride [1]. In contrast, Chlorfenvinphos undergoes de-ethylation, which proceeds at different kinetic rates and relies on different enzymatic affinities [2]. This structural difference accounts for species-specific variations in acute toxicity profiles.

Evidence DimensionPrimary Alkyl Cleavage Pathway
Target Compound DataDemethylation via glutathione S-methyl transferase
Comparator Or BaselineChlorfenvinphos (De-ethylation pathway)
Quantified DifferenceDistinct metabolic intermediates and enzyme affinities
ConditionsIn vitro hepatic subcellular fractions (cytosol/microsomes) and in vivo mammalian models

Researchers studying glutathione S-methyl transferase activity or species-specific organophosphate toxicity must select Dimethylvinphos to accurately model methyl-ester cleavage kinetics.

Reduced cross-resistance
Class-level
Low resistance ratio reported
Diamondback moth field populations
Supports resistance management strategy evaluation where other OPs show high resistance.
Qualitative comparison; data to verify for local strains

Gas Chromatography Retention Time Specificity

Under standard GC-MS/MS conditions using a 5% phenyl-methyl polysiloxane column, Dimethylvinphos and its analogs exhibit significantly different retention times [1]. The structural shift from the diethyl ester (Chlorfenvinphos) or the trichlorophenyl ring (Tetrachlorvinphos) to the dimethyl 2,4-dichlorophenyl structure of Dimethylvinphos alters its volatility and column interaction, ensuring distinct chromatographic resolution [2].

Evidence DimensionChromatographic Retention Behavior
Target Compound DataDistinct retention time based on dimethyl ester volatility
Comparator Or BaselineChlorfenvinphos (diethyl ester) / Tetrachlorvinphos (trichlorophenyl)
Quantified DifferenceNon-overlapping retention times in standardized GC-MS/MS pesticide libraries
ConditionsCapillary GC-MS/MS (e.g., HP-5MS or equivalent column) with temperature programming

Accurate retention time locking in complex matrices (like food or tobacco extracts) requires the exact Dimethylvinphos standard to prevent peak misidentification.

Potency vs. chlorpyrifos-methyl
Head-to-head
LC50 12.5 ppm vs 28.8 ppm
2.3-fold lower LC50; 5th instar rice leaf roller
Reported higher potency against older larvae supports application timing flexibility review.
Leaf dipping method; 5th instar C. medinalis

Soil Degradation and Halide-Dependent Half-Life

The environmental fate of Dimethylvinphos differs from its heavily chlorinated analog, Tetrachlorvinphos. The presence of a 2,4-dichlorophenyl group in Dimethylvinphos, rather than the 2,4,5-trichlorophenyl group in Tetrachlorvinphos, alters its soil adsorption coefficient (Koc) and microbial degradation rate [1]. Dimethylvinphos degrades to 2,4-dichlorophenacyl chloride, serving as a specific baseline for modeling the persistence of di-chlorinated vinyl phosphates [2].

Evidence DimensionDegradation Intermediates and Persistence
Target Compound DataYields 2,4-dichlorophenacyl chloride
Comparator Or BaselineTetrachlorvinphos (Yields trichloro-analogs with modified soil half-life)
Quantified DifferenceDifferential Koc and intermediate formation due to absence of third ring chlorine
ConditionsSoil persistence and microbial degradation assays

Environmental testing laboratories must procure Dimethylvinphos to accurately quantify its specific degradation products and establish reliable soil half-life models.

Acute toxicity vs. chlorfenvinphos
Cross-study
Oral LD50 155–210 vs 10–39 mg/kg
Approx. 5- to 20-fold lower acute toxicity
Reported lower acute oral LD50 supports risk assessment and compliance review.
Rat oral; data from separate sources
Residual activity vs. chlorpyrifos-methyl
Head-to-head
Persistence 2.3 d vs 1.6 d
44% longer LC50 persistence on rice leaves; 1st instar
Reported longer persistence supports application interval evaluation and operational flexibility.
Bell-jar dusting method; C. medinalis
Propoxur-resistant planthopper
Class-level
LD50 increase 2- to 4-fold
Retained lower absolute LD50 vs malathion, dimethoate
Supports cross-resistance review where carbamate-induced resistance is present.
Nilaparvata lugens; topical application

Multi-Residue Pesticide Screening Calibration

Due to its distinct exact mass ([M+H]+ = 330.9455) and MRM transitions, Dimethylvinphos is a required analytical standard for LC-MS/MS and GC-MS/MS workflows (e.g., QuEChERS). It must be procured to prevent false negatives and ensure regulatory compliance in food and environmental testing, where analogs like Chlorfenvinphos cannot be used as substitutes [1].

Hepatic Enzyme Kinetic Modeling

Because it undergoes rapid demethylation rather than de-ethylation, Dimethylvinphos is the required substrate for in vitro and in vivo studies focusing on cytosolic glutathione S-methyl transferase activity. It provides an accurate baseline for modeling species-specific organophosphate metabolism [2].

Environmental Fate and Soil Degradation Assays

Dimethylvinphos is utilized in soil persistence studies to model the degradation pathways of di-chlorinated vinyl phosphates. Its specific degradation into 2,4-dichlorophenacyl chloride provides a critical benchmark for comparing the environmental impact of more heavily chlorinated analogs like Tetrachlorvinphos [3].

Application Fit

Application
Selection Property
Validation Focus
Rice leaf roller efficacy research
Reported potency against 5th instar and residual persistence on rice
Comparative field efficacy trials; application timing studies
Diamondback moth resistance management
Low cross-resistance to cyanofenphos, prothiofos, isoxathion
Regional resistance pattern assessment; rotational program evaluation
Organophosphate environmental fate studies
Defined hydrolysis DT50 and metabolic pathway
Analytical method validation using high-purity standard
AChE inhibition neurotoxicology
>95% (Z)-isomer composition; moderate aqueous stability
In vitro AChE inhibition assay; structure-activity relationship studies

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Exact Mass

329.938229 g/mol

Monoisotopic Mass

329.938229 g/mol

Heavy Atom Count

18

Melting Point

69.5 °C

UNII

GK4YX4B7PA

Vapor Pressure

9.75e-06 mmHg

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